molecular formula C23H27N3O2 B5501537 4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

Cat. No.: B5501537
M. Wt: 377.5 g/mol
InChI Key: FJOBSYDGVRWIKX-UHFFFAOYSA-N
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Description

4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.21032711 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Kendre, Landge, and Bhusare (2015) explored the synthesis of novel derivatives, including pyrazole and benzoxazepine compounds. These compounds were evaluated for their antimicrobial and anti-inflammatory activities, demonstrating the potential of such chemical structures in medical research applications (Kendre, Landge, & Bhusare, 2015).

Ring Transformation and Structural Studies

Kurasawa et al. (1988) investigated the transformation of 1,5-benzoxazepines into spirobenzoxazoles, contributing to the understanding of the chemical behavior and potential applications of benzoxazepine derivatives in synthetic chemistry (Kurasawa et al., 1988).

Practical Synthesis in Pharmacology

Ikemoto et al. (2005) developed a practical synthesis method for a CCR5 antagonist, which involved a benzazepine core structure. This research highlights the significance of such compounds in the development of pharmaceutical agents (Ikemoto et al., 2005).

Molecular Structure Analysis

Holzer et al. (2003) conducted NMR spectroscopic investigations on compounds with a pyrazolone structure, contributing to the field of molecular structure analysis and its implications in chemistry and pharmaceutical sciences (Holzer et al., 2003).

Reassignment of Compound Structures

Anastasiou et al. (1993) reexamined the structures of certain benzazepin-5-ols, leading to a reassignment of their structure. This kind of research is crucial in ensuring the accuracy of chemical compound identification in scientific studies (Anastasiou et al., 1993).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many pyrazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

Future research could involve studying this compound’s biological activity, optimizing its synthesis, and investigating its potential uses in medicinal chemistry .

Properties

IUPAC Name

7-(2-methylphenyl)-4-[(1-propan-2-ylpyrazol-4-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-16(2)26-14-18(12-24-26)13-25-8-9-28-23-20(15-25)10-19(11-22(23)27)21-7-5-4-6-17(21)3/h4-7,10-12,14,16,27H,8-9,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOBSYDGVRWIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC3=C(C(=C2)O)OCCN(C3)CC4=CN(N=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.